REACTION_CXSMILES
|
[C:1]1([CH:8]([CH3:10])[CH3:9])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[OH2:11]>>[C:1]1([CH:8]([CH3:10])[CH3:9])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[CH2:2]([CH:1]([CH2:6][CH2:5][CH2:4][CH3:7])[CH2:8][OH:11])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C)C(C)C
|
Name
|
|
Quantity
|
2000 g
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with stirrer
|
Type
|
DISTILLATION
|
Details
|
thermometer and distillation head
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
oil/water fractions were separated into oil and aqueous layers
|
Type
|
DISTILLATION
|
Details
|
water ratio throughout the distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH:8]([CH3:10])[CH3:9])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[OH2:11]>>[C:1]1([CH:8]([CH3:10])[CH3:9])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[CH2:2]([CH:1]([CH2:6][CH2:5][CH2:4][CH3:7])[CH2:8][OH:11])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C)C(C)C
|
Name
|
|
Quantity
|
2000 g
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with stirrer
|
Type
|
DISTILLATION
|
Details
|
thermometer and distillation head
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
oil/water fractions were separated into oil and aqueous layers
|
Type
|
DISTILLATION
|
Details
|
water ratio throughout the distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH:8]([CH3:10])[CH3:9])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[OH2:11]>>[C:1]1([CH:8]([CH3:10])[CH3:9])[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[CH2:2]([CH:1]([CH2:6][CH2:5][CH2:4][CH3:7])[CH2:8][OH:11])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C)C(C)C
|
Name
|
|
Quantity
|
2000 g
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with stirrer
|
Type
|
DISTILLATION
|
Details
|
thermometer and distillation head
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
oil/water fractions were separated into oil and aqueous layers
|
Type
|
DISTILLATION
|
Details
|
water ratio throughout the distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |